molecular formula C12H7ClF3NOS B5680857 5-chloro-N-[2-(trifluoromethyl)phenyl]-2-thiophenecarboxamide

5-chloro-N-[2-(trifluoromethyl)phenyl]-2-thiophenecarboxamide

Cat. No. B5680857
M. Wt: 305.70 g/mol
InChI Key: YZOOVGWPOKNYOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-N-[2-(trifluoromethyl)phenyl]-2-thiophenecarboxamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key signaling molecule involved in B-cell receptor (BCR) signaling, which is critical for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies for the treatment of B-cell malignancies and autoimmune diseases.

Mechanism of Action

5-chloro-N-[2-(trifluoromethyl)phenyl]-2-thiophenecarboxamide binds to the ATP-binding site of BTK and inhibits its activity. BTK is a key signaling molecule in BCR signaling, which is critical for the survival and proliferation of B-cells. Inhibition of BTK by this compound results in decreased proliferation and survival of B-cells, as well as suppression of BCR signaling.
Biochemical and Physiological Effects:
This compound has been shown to have potent inhibitory effects on BTK activity in vitro and in vivo. In preclinical studies, this compound has been shown to decrease proliferation and survival of B-cells, as well as suppress BCR signaling. This compound has also been shown to have activity against B-cell malignancies, including CLL and MCL. In addition, this compound has shown promise as a treatment for autoimmune diseases such as rheumatoid arthritis and lupus.

Advantages and Limitations for Lab Experiments

5-chloro-N-[2-(trifluoromethyl)phenyl]-2-thiophenecarboxamide has several advantages as a research tool, including its potent inhibition of BTK and its activity against B-cell malignancies and autoimmune diseases. However, there are also limitations to its use in lab experiments, including its potential toxicity and off-target effects. In addition, this compound may not be suitable for all types of experiments, and researchers should carefully consider its use in each case.

Future Directions

There are several future directions for research on 5-chloro-N-[2-(trifluoromethyl)phenyl]-2-thiophenecarboxamide. One area of interest is the development of combination therapies with this compound and other targeted agents for the treatment of B-cell malignancies and autoimmune diseases. Another area of interest is the development of this compound analogs with improved pharmacokinetic properties and reduced toxicity. Finally, further studies are needed to better understand the mechanisms of action of this compound and its potential therapeutic applications in other diseases.

Synthesis Methods

The synthesis of 5-chloro-N-[2-(trifluoromethyl)phenyl]-2-thiophenecarboxamide involves several steps, including the reaction of 2-chlorothiophene with 2-trifluoromethylphenylboronic acid to form 2-(trifluoromethyl)phenyl)-2-thiophenecarboxylic acid. This is then converted to the corresponding acid chloride, which is reacted with 5-amino-1,3,4-thiadiazole-2-thiol to form this compound.

Scientific Research Applications

5-chloro-N-[2-(trifluoromethyl)phenyl]-2-thiophenecarboxamide has been extensively studied for its potential therapeutic applications. In preclinical studies, this compound has demonstrated potent inhibition of BTK and suppression of BCR signaling, resulting in decreased proliferation and survival of B-cells. This compound has also shown activity against B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). In addition, this compound has shown promise as a treatment for autoimmune diseases such as rheumatoid arthritis and lupus.

properties

IUPAC Name

5-chloro-N-[2-(trifluoromethyl)phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClF3NOS/c13-10-6-5-9(19-10)11(18)17-8-4-2-1-3-7(8)12(14,15)16/h1-6H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZOOVGWPOKNYOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C2=CC=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClF3NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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